1-(4-Chlorobenzyl)-2-thiourea
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Overview
Description
1-(4-Chlorobenzyl)-2-thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. Thioureas are known for their versatile applications in various chemical reactions and as building blocks for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates or thiocyanates. In the case of 1-(4-chlorobenzyl)-2-thiourea, the synthesis could potentially be carried out by reacting 4-chlorobenzylamine with an appropriate isothiocyanate. However, the provided papers do not directly describe the synthesis of 1-(4-chlorobenzyl)-2-thiourea. They do discuss the synthesis of related compounds, such as 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, which was synthesized and characterized by various spectroscopic methods . Similarly, the synthesis of 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea was achieved starting from potassium cyanide-14C, indicating a possible route for the synthesis of related thiourea compounds .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often determined using X-ray crystallography. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was confirmed from single-crystal X-ray diffraction data, showing a strong intramolecular hydrogen bond of the type N-H...O . This suggests that similar intramolecular interactions may be present in 1-(4-chlorobenzyl)-2-thiourea, contributing to its stability and reactivity.
Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. For example, they can undergo reactions to form 2-imino-4-thiazolidinones when reacted with chloroacetylchloride . This indicates that 1-(4-chlorobenzyl)-2-thiourea could potentially be used as a precursor for the synthesis of heterocyclic compounds. Additionally, thioureas can act as catalysts in asymmetric Michael reactions, as demonstrated by a bifunctional thiourea catalyst that was synthesized and shown to be highly efficient for such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be studied using various spectroscopic techniques. For example, the vibrational properties of a related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, were studied by FTIR and FT-Raman spectroscopy, along with quantum chemical calculations . These techniques can provide insights into the bond strengths, molecular vibrations, and electronic structure of 1-(4-chlorobenzyl)-2-thiourea.
Scientific Research Applications
Synthesis and Structural Analysis
- Thiourea derivatives, including those similar to "1-(4-Chlorobenzyl)-2-thiourea," are extensively used in the synthesis of complex organic molecules due to their reactivity and ability to act as ligands. For instance, the synthesis of 14C-labelled thiourea derivatives demonstrates their utility in labeling studies for pharmacological research (Esses-Reiter & Reiter, 1981).
- Structural and conformational properties of thiourea isomers have been characterized using X-ray diffraction and vibrational spectroscopy, providing insights into the molecular geometry and interactions that could influence their reactivity and binding properties (Saeed, Erben, & Flörke, 2010).
Pharmacological Potential
- Certain thiourea derivatives have been explored for their analgesic activity, indicating the potential of this class of compounds, including "1-(4-Chlorobenzyl)-2-thiourea," for development into new analgesic drugs (Shalas, Siswandono, & Rudyanto, 2016).
- The synthesis and characterization of thiourea derivatives with potential antibacterial and antioxidant activities suggest their applicability in developing novel therapeutics (Naz et al., 2020).
Material Science and Sensing Applications
- Thiourea compounds have been used to create metallogels with redox-responsive properties, showcasing their potential in developing materials with smart, responsive behaviors to environmental changes (Sarkar et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPDONOCLCOOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394631 |
Source
|
Record name | 1-(4-Chlorobenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-2-thiourea | |
CAS RN |
24827-37-0 |
Source
|
Record name | 1-(4-Chlorobenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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